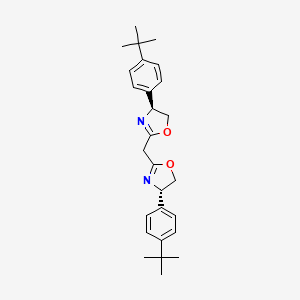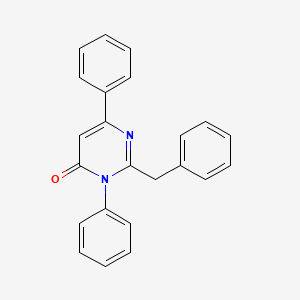
3-Fluoro-4-methoxybenzyl 2H-chromene-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Fluoro-4-methoxybenzyl 2H-chromene-3-carboxylate is a compound that belongs to the class of 2H-chromenes, which are important oxygen heterocycles. These compounds are widely found in natural products, pharmaceutical agents, and biologically relevant molecules. They have also been used broadly in materials science and organic synthesis .
Méthodes De Préparation
The synthesis of 3-Fluoro-4-methoxybenzyl 2H-chromene-3-carboxylate involves several steps. One common method includes the formation of the benzopyran ring through cyclization reactions and the late-stage functionalization of the parent 2H-chromenes . Industrial production methods often involve multi-step synthesis processes that include the use of various reagents and catalysts to achieve the desired product.
Analyse Des Réactions Chimiques
3-Fluoro-4-methoxybenzyl 2H-chromene-3-carboxylate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has been studied for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities. In the industry, it is used in the development of new materials and as a precursor for various chemical processes .
Mécanisme D'action
The mechanism of action of 3-Fluoro-4-methoxybenzyl 2H-chromene-3-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
3-Fluoro-4-methoxybenzyl 2H-chromene-3-carboxylate can be compared with other similar compounds, such as 2H-chromenes and 4H-chromenes. These compounds share a similar core structure but may differ in their functional groups and biological activities. The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and properties .
Similar Compounds::- 2H-chromenes
- 4H-chromenes
- Coumarins
- Benzopyrans
Propriétés
Formule moléculaire |
C18H15FO4 |
|---|---|
Poids moléculaire |
314.3 g/mol |
Nom IUPAC |
(3-fluoro-4-methoxyphenyl)methyl 2H-chromene-3-carboxylate |
InChI |
InChI=1S/C18H15FO4/c1-21-17-7-6-12(8-15(17)19)10-23-18(20)14-9-13-4-2-3-5-16(13)22-11-14/h2-9H,10-11H2,1H3 |
Clé InChI |
UUCKPHJQILQDCT-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)COC(=O)C2=CC3=CC=CC=C3OC2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-[(6-Aminohexyl)amino]adenosine 5'-(dihydrogen phosphate)](/img/structure/B12929241.png)


![N-{2-[1-(Benzenesulfonyl)-1H-indol-2-yl]phenyl}benzamide](/img/structure/B12929281.png)
![(2R,3S,5R)-2-(hydroxymethyl)-5-[6-[(2-nitrophenyl)sulfanylamino]purin-9-yl]oxolan-3-ol](/img/structure/B12929290.png)
![Methyl 7-(trifluoromethyl)pyrazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B12929315.png)
